(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral compound notable for its applications in organic synthesis and pharmaceuticals. This compound, characterized by a cyclopentane ring structure, features both an amino group and a carboxylic acid group, making it an important intermediate in the synthesis of various drugs. Its unique stereochemistry contributes to its functionality in biological systems and its utility in asymmetric synthesis.
This compound belongs to the class of amino acid derivatives and is specifically classified as a chiral amino acid due to its stereocenters. It is identified by the International Union of Pure and Applied Chemistry name (1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride and has the chemical formula with a CAS number of 147780-44-7.
The synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride typically involves asymmetric synthesis techniques to ensure the correct stereochemistry.
The molecular structure of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride features:
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1YJRMNPPUVLZEIJ-JBUOLDKXSA-N.(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride can participate in several chemical reactions:
These reactions are facilitated under specific conditions using reagents such as:
The mechanism of action for (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride primarily involves its role as an intermediate in drug synthesis. Its structural features allow it to interact effectively with biological targets, influencing enzyme activity and receptor binding.
The compound's amino and carboxylic groups enable it to participate in various biochemical pathways, potentially acting as an inhibitor or modulator in enzymatic reactions relevant to therapeutic applications. This aspect is particularly significant in drug design where stereochemistry plays a crucial role in efficacy and safety .
Physical and chemical properties are crucial for understanding the behavior of this compound in various environments and applications .
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride has several significant applications:
This compound's distinct characteristics make it a valuable asset in both academic research and industrial applications, emphasizing the importance of stereochemistry in chemical synthesis and medicinal chemistry.
The compound systematically named (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a stereochemically defined cyclic β-amino acid derivative. Its core structure features a cyclopentane ring with vicinal functional groups: an amino group at position 3 and a carboxylic acid at position 1, forming a constrained β-amino acid system. The hydrochloride salt form enhances stability and solubility for synthetic applications. Its stereodescriptor (1R,3S) indicates the cis relative configuration across the cyclopentane ring, crucial for its three-dimensional interactions. This chiral molecule exhibits specific optical rotation ([α]D²⁵ = -6.0 ± 2° in H₂O), confirming its non-racemic nature [7]. Alternative designations include (-)-(1R,3S)-β-Homocycloleucine hydrochloride and ACPC hydrochloride, reflecting its structural relationship to the proteinogenic amino acid leucine with an additional methylene group in the ring [1] [7]. The CAS registry number 71830-08-5 refers to the free base, while hydrochloride salts have distinct identifiers (e.g., 1625682-44-1) [9].
This molecule belongs to the broader class of functionalized cyclopentanecarboxylic acids, characterized by a strained five-membered aliphatic ring that imposes significant conformational constraints:
(1R,3S)-3-Aminocyclopentanecarboxylic acid emerged during the exploration of non-proteinogenic amino acids (ncAAs) with unique biochemical properties:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: